

Quantifying Antioxidant Activity in Plant Extracts with Neocuproine: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Neocuproine

Cat. No.: B1678164

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of antioxidant activity is a critical aspect of natural product research, functional food development, and the discovery of novel therapeutic agents. Plant-derived extracts are rich sources of bioactive compounds with antioxidant potential, primarily attributed to phenolics, flavonoids, and other secondary metabolites. The Cupric Ion Reducing Antioxidant Capacity (CUPRAC) assay is a robust and versatile spectrophotometric method for determining the total antioxidant activity of a sample. This method is based on the reduction of the cupric ion (Cu^{2+}) to the cuprous ion (Cu^+) by antioxidants in the presence of **neocuproine**, which forms a stable, colored complex with Cu^+ . The intensity of the color, measured at 450 nm, is directly proportional to the antioxidant capacity of the sample.

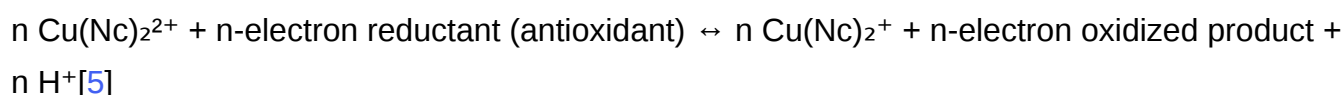
The CUPRAC assay offers several advantages over other antioxidant activity assays, such as the Folin-Ciocalteu, FRAP, and DPPH methods. It is performed at a physiological pH of 7.0, making it more relevant to biological systems.[1][2] The reagents are stable, low-cost, and the assay is applicable to both hydrophilic and lipophilic antioxidants.[2][3] Furthermore, the CUPRAC method is capable of measuring thiol-type antioxidants, such as glutathione, to which some other assays are not sensitive.[2][4]

These application notes provide a detailed protocol for the quantification of antioxidant activity in plant extracts using the **neocuproine**-based CUPRAC assay, along with a compilation of antioxidant capacity data from various plant sources to facilitate comparative analysis.

Principle of the CUPRAC Assay

The CUPRAC assay is an electron transfer-based method.^[1] The core of the assay is the reduction of the cupric-**neocuproine** complex (Cu(II)-Nc) to the more stable cuprous-**neocuproine** complex (Cu(I)-Nc) by antioxidant compounds present in the plant extract. The Cu(I)-Nc complex is a bright yellow-orange chromophore with a maximum absorbance at 450 nm.^{[3][5]} The antioxidant capacity of the sample is quantified by comparing its absorbance to that of a standard antioxidant, typically Trolox, a water-soluble analog of vitamin E. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

The underlying chemical reaction is as follows:



Data Presentation: Antioxidant Capacity of Various Plant Extracts

The following tables summarize the antioxidant capacity of different plant extracts as determined by the CUPRAC assay, expressed in Trolox Equivalent Antioxidant Capacity (TEAC). These values provide a comparative reference for researchers.

Table 1: CUPRAC Antioxidant Capacity of Selected Herbal Plant Extracts

Plant Species	Part Used	Extraction Solvent	Antioxidant Capacity (μmol TE/g)
Thymus sp.	Aerial parts	Methanol	2701 ± 35
Chaerophyllum sp.	Aerial parts	Methanol	1708 ± 26
Allium sp.	Bulbs	Methanol	~1500
Prangos sp.	Aerial parts	Methanol	~1200
Ferula sp.	Aerial parts	Methanol	~1200

Source: Adapted from studies on herbal plants used in Van Herby cheese.[4][6]

Table 2: CUPRAC Antioxidant Capacity of Selected Fruit and Vegetable Extracts

Plant Source	Part Used	Extraction Solvent	Antioxidant Capacity (μmol TE/g)
Rosa canina L. (Rosehip)	Fruit	Not Specified	High
Malus domestica L. (Apple)	Fruit	Not Specified	Moderate
Prunus persica L. (Peach)	Fruit	Not Specified	Moderate
Cydonia oblonga Mill. (Quince)	Fruit	Not Specified	Moderate
Armeniaca vulgaris Lam. (Apricot)	Fruit	Not Specified	Moderate
Pyracantha coccinea M. Roem. (Firethorn)	Fruit	Not Specified	High

Source: Adapted from a study on the assessment of antioxidant capacity of some medicinal plants.[7] Note: The original study provided qualitative comparisons; relative terms are used here.

Table 3: Comparison of Antioxidant Capacities of Tea Extracts by Different Methods

Tea Type	CUPRAC ($\mu\text{mol TE/g}$)	FRAP ($\mu\text{mol TE/g}$)
Green Tea	3805 ± 35	2668 ± 29
Oolong Tea	~ 3200	~ 2200
Black Tea	2701 ± 35	1708 ± 26

Source: Adapted from a study on spectrophotometric methods for determining TEAC of tea.[6]

Experimental Protocols

This section provides a detailed methodology for performing the CUPRAC assay on plant extracts.

Reagent Preparation

- **Copper(II) Chloride (CuCl_2) Solution (10 mM):** Dissolve 0.1705 g of $\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$ in deionized water and make up to 100 mL in a volumetric flask.
- **Neocuproine (Nc) Solution (7.5 mM):** Dissolve 0.1562 g of **neocuproine** in 96% ethanol and make up to 100 mL in a volumetric flask.
- **Ammonium Acetate Buffer (1 M, pH 7.0):** Dissolve 7.708 g of ammonium acetate in deionized water and make up to 100 mL. Adjust the pH to 7.0 using acetic acid or ammonia solution.
- **Trolox Standard Stock Solution (1 mM):** Prepare by dissolving an accurately weighed amount of Trolox in 96% ethanol. Further dilutions should be made with the same solvent to prepare working standard solutions (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).

Plant Extract Preparation

The preparation of the plant extract is a critical step that can significantly influence the results. The choice of solvent and extraction method should be optimized based on the plant material and the target antioxidant compounds. A general procedure is as follows:

- Dry the plant material at a controlled temperature (e.g., 40-50 °C) to a constant weight.
- Grind the dried material into a fine powder.
- Extract a known weight of the powder with a suitable solvent (e.g., methanol, ethanol, acetone, or water) using methods such as maceration, sonication, or Soxhlet extraction.
- Filter the extract to remove solid particles.
- The solvent may be evaporated to obtain a dry extract, which can then be redissolved in a suitable solvent for the assay. Alternatively, the initial liquid extract can be used directly after appropriate dilution.

CUPRAC Assay Protocol (Microplate Method)

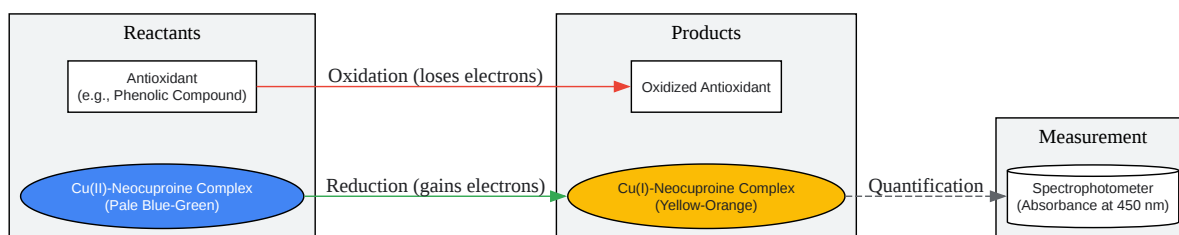
This protocol is adapted for a 96-well microplate format for high-throughput analysis.

- Pipette Reagents:
 - Add 40 µL of the plant extract (appropriately diluted) or Trolox standard solutions into the wells of a 96-well microplate.
 - Add 40 µL of CuCl₂ solution (10 mM) to each well.
 - Add 40 µL of **neocuproine** solution (7.5 mM) to each well.
 - Add 40 µL of ammonium acetate buffer (1 M, pH 7.0) to each well.
- Incubation: Mix the contents of the wells gently and incubate the microplate at room temperature for 30 minutes in the dark. For some slow-reacting antioxidants, incubation at 50°C for 20 minutes may be necessary.[\[8\]](#)
- Absorbance Measurement: Measure the absorbance of the solution in each well at 450 nm using a microplate reader.

- **Blank Measurement:** Prepare a reagent blank by mixing all the reagents except the plant extract/standard, replacing it with the extraction solvent. Subtract the absorbance of the blank from the absorbance of the samples and standards.
- **Calibration Curve:** Plot the absorbance of the Trolox standards against their concentration to generate a calibration curve.
- **Calculation of Antioxidant Capacity:** Determine the Trolox equivalent concentration of the plant extract from the calibration curve. The antioxidant capacity is then expressed as μmol of Trolox equivalents per gram of dry plant material ($\mu\text{mol TE/g}$).

Visualizations

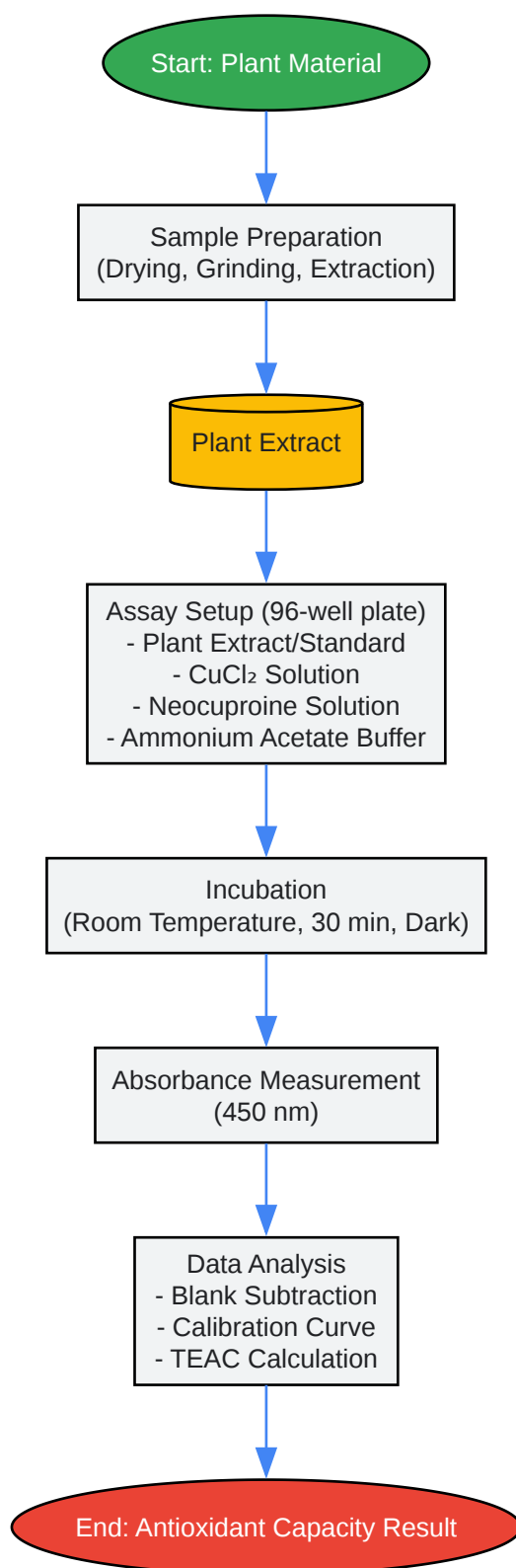
Chemical Principle of the CUPRAC Assay



[Click to download full resolution via product page](#)

Caption: Chemical principle of the CUPRAC assay.

Experimental Workflow for the CUPRAC Assay



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. eaglebio.com [eaglebio.com]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. researchgate.net [researchgate.net]
- 8. Cupric Ion Reducing Antioxidant Capacity Assay for Food Antioxidants: Vitamins, Polyphenolics, and Flavonoids in Food Extracts | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [Quantifying Antioxidant Activity in Plant Extracts with Neocuproine: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678164#quantifying-antioxidant-activity-in-plant-extracts-with-neocuproine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com